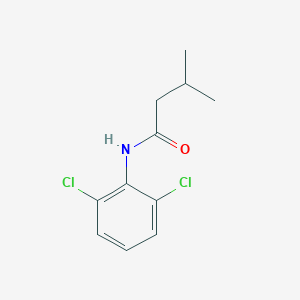
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family, which is known for its diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide in lab experiments is its broad range of pharmacological properties. It can be used in a variety of assays to study inflammation, cancer, and microbial growth. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other chemotherapy drugs. Another area is its use as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-ethoxyaniline in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
Propriétés
Formule moléculaire |
C16H16ClNO3 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
5-chloro-N-(4-ethoxyphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-13-7-5-12(6-8-13)18-16(19)14-10-11(17)4-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
Clé InChI |
RGKSPDGDNOHYLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








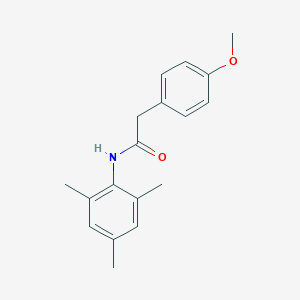
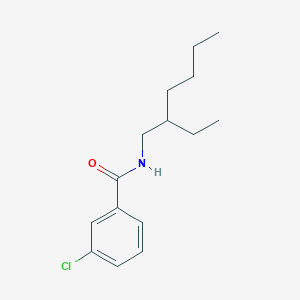
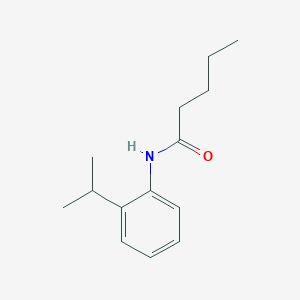
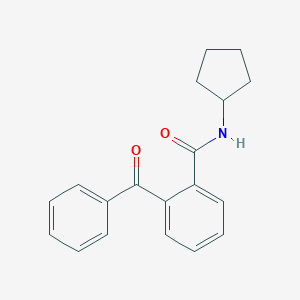
![2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B291576.png)


![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
